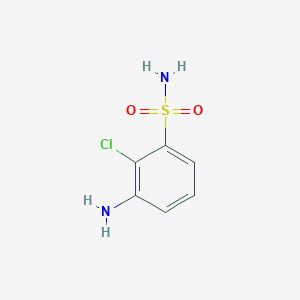
3-Amino-2-chlorobenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-chlorobenzene-1-sulfonamide is an organic compound with the molecular formula C6H7ClN2O2S and a molecular weight of 206.6 g/mol. This compound is part of the sulfonamide family, which is known for its wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chlorobenzene-1-sulfonamide typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . One efficient method involves using sodium sulfinates and amines, mediated by ammonium iodide, to produce sulfonamides with good yields . Another eco-friendly method uses water and sodium carbonate as hydrochloric acid scavengers to produce the target product with high yields and purities .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves large-scale reactions between amines and sulfonyl chlorides under controlled conditions to ensure high purity and yield . The use of green chemistry principles, such as eco-friendly solvents and reagents, is becoming increasingly common in industrial processes to minimize environmental impact .
化学反应分析
Types of Reactions
3-Amino-2-chlorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of this compound .
科学研究应用
3-Amino-2-chlorobenzene-1-sulfonamide has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Amino-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .
相似化合物的比较
Similar Compounds
4-Amino-3-chlorobenzene-1-sulfonamide: Similar structure but with different positioning of the amino and chloro groups.
2-Chloro-4-sulfamoylaniline: Another sulfonamide derivative with similar chemical properties.
Uniqueness
3-Amino-2-chlorobenzene-1-sulfonamide is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to other sulfonamide derivatives . This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H7ClN2O2S |
|---|---|
分子量 |
206.65 g/mol |
IUPAC 名称 |
3-amino-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C6H7ClN2O2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |
InChI 键 |
XDPKDZWEXLSCGA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


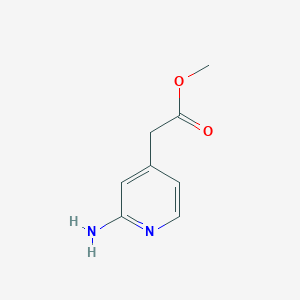

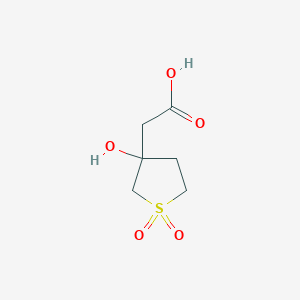
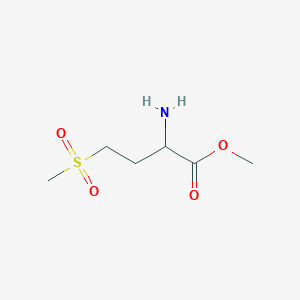
![Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide](/img/structure/B13635315.png)
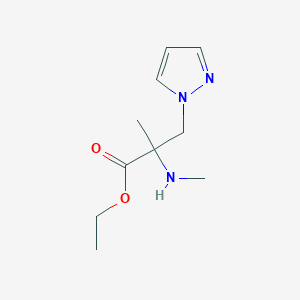
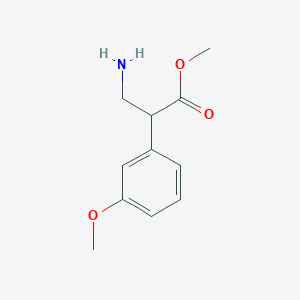
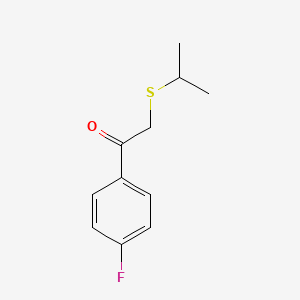
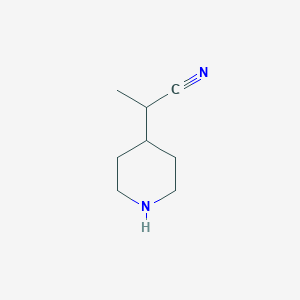

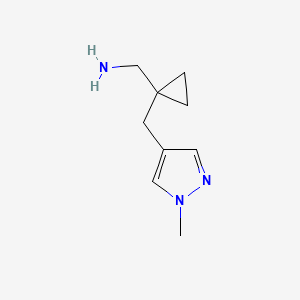

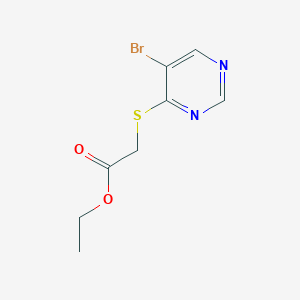
![3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole](/img/structure/B13635379.png)
